Caprine
Description
L-Norleucine (C₆H₁₃NO₂), a non-proteinogenic α-amino acid, is a structural analog of the essential amino acid L-leucine. It features a linear six-carbon side chain, distinguishing it from leucine’s branched iso-butyl group . With a molecular weight of 131.17 g/mol and IUPAC name (2S)-2-aminohexanoic acid, it is classified as a non-natural amino acid used extensively in biochemical studies to probe protein structure-function relationships and enzyme specificity . Its low aqueous solubility (practically insoluble in water) and neutral charge under physiological conditions make it a unique tool in metabolic and proteomic research .
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-aminohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-2-3-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQKBLKVPFOOQJ-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883362 | |
| Record name | L-Norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | L-Norleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001645 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
12 mg/mL at 25 °C | |
| Record name | L-Norleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001645 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
327-57-1 | |
| Record name | Caprine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=327-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000327571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norleucine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15458 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Norleucine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Norleucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.748 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORLEUCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/832C8OV84S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | L-Norleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001645 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Norleucine can be synthesized through various methods, including the hydrolysis of proteins and peptides. One common method involves heating the protein or peptide sample in 6 M hydrochloric acid under vacuum at 110°C for 18–24 hours . Another method involves the crystallization of norleucine from water or aqueous methanol .
Industrial Production Methods: In industrial settings, L-Norleucine is often produced through chemical synthesis. The process typically involves the reaction of hexanoic acid with ammonia, followed by purification through crystallization. The compound is then further refined to achieve the desired purity levels for various applications .
Chemical Reactions Analysis
Types of Reactions: L-Norleucine undergoes several types of chemical reactions, including:
Oxidation: L-Norleucine can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert L-Norleucine into different derivatives.
Substitution: Substitution reactions involve replacing one functional group in L-Norleucine with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Biochemical Research Applications
Protein Structure and Function Studies
L-Norleucine is often utilized in experimental settings to study protein structure and function. Its incorporation into proteins can disrupt normal folding and activity, making it a valuable tool for understanding protein dynamics. For instance, studies have shown that the incorporation of L-Norleucine into bacterial proteins can inhibit growth, providing insights into protein synthesis mechanisms .
Inhibition of Enzymatic Activity
Research indicates that L-Norleucine can act as an inhibitor of specific enzymes. For example, it has been shown to inhibit the activity of enzymes involved in the synthesis of neurotransmitters like gamma-aminobutyric acid (GABA). This inhibition is significant for studying metabolic pathways and developing potential therapeutic agents targeting neurological disorders .
Pharmaceutical Applications
Anticancer Research
One of the most promising applications of L-Norleucine is in cancer research, particularly as a precursor for synthesizing glutamine antagonists like 6-diazo-5-oxo-L-norleucine (DON). DON has demonstrated robust anticancer efficacy by blocking glutamine-utilizing reactions critical for tumor growth. Preclinical studies have shown that DON can inhibit the proliferation of various cancer cell lines and improve survival rates in murine models .
Prodrug Development
Recent advancements have focused on developing prodrugs of DON that enhance its delivery to tumors while minimizing systemic toxicity. These prodrugs are designed to remain inactive in circulation but convert to DON upon reaching tumor tissues, thereby improving therapeutic outcomes .
Agricultural Applications
Growth Inhibition of Pathogenic Bacteria
L-Norleucine has been studied for its potential to inhibit the growth of certain pathogenic bacteria when incorporated into plant-based systems. This property could be harnessed to develop natural pesticides or growth enhancers that reduce reliance on synthetic chemicals in agriculture .
Table 1: Summary of L-Norleucine Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Biochemical Research | Protein synthesis studies | Inhibits bacterial growth via protein incorporation |
| Enzyme inhibition studies | Inhibits GABA synthesis | |
| Pharmaceutical | Anticancer agent (DON) | Inhibits tumor cell proliferation |
| Prodrug development | Enhances tumor-targeted delivery | |
| Agricultural | Pathogen growth inhibition | Potential use as a natural pesticide |
Case Studies
-
Anticancer Efficacy of DON
- Study Context: Preclinical trials involving murine models.
- Findings: DON significantly inhibited the growth of various cancer cell lines and improved survival rates in treated mice compared to control groups.
-
Prodrug Development for Enhanced Delivery
- Study Context: Development of tumor-targeted prodrugs based on L-Norleucine derivatives.
- Findings: Prodrugs exhibited a higher tumor-to-plasma ratio compared to standard DON, suggesting improved efficacy with reduced systemic toxicity.
-
Inhibition of Bacterial Growth
- Study Context: Experiments assessing the impact of L-Norleucine on bacterial cultures.
- Findings: Incorporation into bacterial proteins led to significant growth inhibition, indicating potential agricultural applications.
Mechanism of Action
L-Norleucine exerts its effects by interacting with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in amino acid metabolism, such as leucyl-tRNA synthetase. This inhibition can affect protein synthesis and other metabolic processes . Additionally, L-Norleucine can mimic the structure of other amino acids, allowing it to be incorporated into peptides and proteins, thereby altering their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
L-Norleucine shares structural and functional similarities with branched-chain amino acids (BCAAs) like L-leucine, L-isoleucine, and L-valine, as well as linear-chain analogs such as L-norvaline. Below is a detailed comparative analysis:
Structural and Physicochemical Properties
Analytical Differentiation
- Ion Mobility Spectrometry: L-Norleucine has a collision cross-section (CCS) of 139.5 Ų, slightly higher than L-isoleucine (139.2 Ų), enabling separation via drift-tube ion mobility spectrometry (DTIMS) .
- Chromatographic Applications: It is used as an internal standard in HPLC amino acid profiling due to its distinct retention time, unlike L-leucine or L-isoleucine .
Key Research Findings
- Enzymatic Reactivity: IDO hydroxylates L-norleucine at two positions (4- and 5-hydroxy derivatives) with an 11:1 product ratio, demonstrating unique substrate flexibility .
- Stereochemical Independence: Both D- and L-norleucine exhibit similar inhibitory activity against West Nile virus protease, unlike stereosensitive analogs like L-tert-leucine .
Biological Activity
L-Norleucine, a non-proteinogenic amino acid, is a structural analog of leucine, and its biological activity has garnered significant interest in various fields, particularly in cancer research and metabolic studies. This article explores the biological activities of L-norleucine, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
L-Norleucine (C₆H₁₃N) is characterized by the presence of a non-methyl side chain compared to leucine. This structural modification allows it to interact differently with various biological systems. It has been noted that L-norleucine can act as an inhibitor of certain enzymes involved in amino acid metabolism, thereby influencing metabolic pathways related to cancer progression and energy production.
Mechanism of Action:
- Inhibition of Glutamine Metabolism: L-Norleucine is known to inhibit glutamine-utilizing enzymes, similar to 6-diazo-5-oxo-L-norleucine (DON). This inhibition can disrupt the metabolic processes that cancer cells rely on for growth and proliferation .
- Impact on Insulin Release: Research indicates that while L-leucine stimulates insulin release from pancreatic islets, L-norleucine does not have the same effect in the absence of other nutrients. This suggests a nuanced role in metabolic regulation .
Research Findings and Case Studies
Numerous studies have investigated the biological activities of L-norleucine, particularly its implications in cancer therapy.
1. Antitumor Activity
A study highlighted the potential of L-norleucine as part of a metabolic therapy approach for cancer treatment. It was observed that combining L-norleucine with other agents could enhance antitumor effects by targeting altered metabolic pathways in cancer cells .
2. Enzyme Inhibition
Research has shown that L-norleucine can inhibit key enzymes involved in amino acid metabolism. For instance, it was found to affect glutaminase activity, which is crucial for maintaining cellular energy levels in rapidly proliferating cells such as tumors .
Data Table: Summary of Biological Activities
Toxicological Considerations
While L-norleucine shows potential therapeutic benefits, it is essential to consider its safety profile. Some studies have indicated that high concentrations may exhibit teratogenic effects, necessitating caution in its application .
Q & A
Q. How can researchers address solubility challenges when using L-norleucine in aqueous experimental systems?
L-Norleucine's low aqueous solubility (≤1 mg/mL at 25°C) necessitates derivatization or solvent optimization. For in vitro studies, derivatization with sulfosalicylic acid (SSA) or acetonitrile-based solubilization is recommended . In metabolic assays, co-precipitation protocols using 5% SSA and 500 μM L-norleucine improve recovery rates in plasma/serum samples . For structural studies, consider non-polar solvents or dimethyl sulfoxide (DMSO) at controlled concentrations (<1% v/v) to avoid cellular toxicity .
Q. What analytical methods are optimal for verifying L-norleucine purity and distinguishing it from structural analogs (e.g., L-leucine)?
Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) provides high specificity for distinguishing L-norleucine from isomers. Key identifiers include:
- Retention time: 18.2 min (derivatized)
- Mass fragments: m/z 158 (base peak), 130, and 84 . Nuclear magnetic resonance (NMR) can resolve α-carbon stereochemistry (δ 3.55 ppm for (S)-configuration) . Purity thresholds ≥98% are critical for cell-based assays to avoid confounding metabolic effects .
Advanced Research Questions
Q. How does L-norleucine modulate mitochondrial function in high-glucose-induced insulin resistance models, and what experimental parameters ensure reproducibility?
L-Norleucine (1.0 mmol/L, 48-hour exposure) enhances mitochondrial ATP content by 35% and reduces ROS by 25% in skeletal muscle cells under high glucose (25 mM) . Key methodologies:
- ATP quantification : Luminescent assays (e.g., CellTiter-Glo®) at 24/48-hour intervals.
- Gene expression : qPCR for TFAM, AMPK, and PGC-1α with normalization to GAPDH .
- Glucose uptake : 2-NBDG fluorescence assays under insulin stimulation (10 nM) . Note: Cell line variability (e.g., C2C12 vs. primary myocytes) may affect magnitude of effects .
Q. What molecular mechanisms explain L-norleucine's dual role in suppressing tumor metastasis and exacerbating pre-diabetic metabolic dysregulation?
- Antimetastatic activity : L-Norleucine binds hnRNPA2B1 (Kd = 4.45 µM), inhibiting Twist1/Snail and upregulating E-cadherin in gastric cancer cells. Use surface plasmon resonance (SPR) to validate binding kinetics .
- Metabolic dysregulation : Downregulation of plasma L-norleucine correlates with fasting blood glucose (FBG) elevation (r = -0.62, p < 0.01) in pre-diabetic cohorts. ROC analysis shows AUC = 0.89 for distinguishing pre-diabetes from healthy controls . Context-dependent effects arise from tissue-specific expression of hnRNPA2B1 and mitochondrial stress thresholds .
Q. How should researchers resolve contradictions in L-norleucine's reported effects on reactive oxygen species (ROS) across studies?
Discrepancies often stem from:
- Dosage : ROS reduction occurs at 1.0 mmol/L, but pro-oxidant effects emerge at ≥5.0 mmol/L due to NADPH oxidase activation .
- Cell type : Cancer cells (e.g., MCF-7) show ROS suppression, while pancreatic β-cells exhibit ROS elevation under hyperglycemia . Standardize assays (e.g., DCFH-DA fluorescence) and include N-acetylcysteine (NAC) controls to isolate L-norleucine-specific effects .
Q. What pharmacokinetic strategies improve L-norleucine's bioavailability in in vivo metabolic studies?
Acetylation of the α-amino group enhances plasma stability (t1/2 ↑ 2.3-fold) and tissue penetration . For murine models:
- Dosing : 50 mg/kg/day via intraperitoneal injection (IP) achieves steady-state plasma levels (12.5 µM) .
- Bioanalysis : LC-MS/MS with deuterated internal standards (e.g., D3-L-norleucine) .
Q. How can metabolomic workflows validate L-norleucine as a biomarker for pre-diabetes?
- Cohort design : Stratify subjects by FBG (normal: <5.6 mM; pre-diabetic: 5.6–6.9 mM) and collect fasting plasma .
- Analytical platform : Untargeted LC-MS with HMDB alignment (m/z 131.0946, [M+H]<sup>+</sup>) .
- Statistical validation : ROC analysis (AUC >0.7), partial least squares-discriminant analysis (PLS-DA) with VIP scores >1.5 .
Methodological Notes
- Contradictory data : Contextualize L-norleucine's effects using tissue-specific models and dose-response curves .
- Ethical compliance : For human studies, obtain IRB approval and adhere to metabolomics data-sharing standards (e.g., Metabolights MTBLS8644) .
- Instrument calibration : Validate GC-MS and LC-MS systems with NIST-certified reference materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
